![molecular formula C6H14Cl2CoN4-4 B14162351 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt CAS No. 30482-52-1](/img/structure/B14162351.png)
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is a complex chemical compound that features a cobalt center coordinated with multiple azanidylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt typically involves the reaction of cobalt salts with azanidylethyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the azanidylethyl groups with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) complexes, while reduction reactions may yield cobalt(I) or cobalt(0) species.
Scientific Research Applications
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying cobalt-containing biomolecules.
Medicine: Explored for its potential use in therapeutic applications, such as anticancer agents and imaging contrast agents.
Industry: Utilized in the development of advanced materials, including magnetic and electronic materials.
Mechanism of Action
The mechanism of action of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various substrates, facilitating catalytic reactions or biological interactions. The specific pathways involved depend on the application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride: A simpler cobalt compound with different coordination properties.
Cobalt(III) acetylacetonate: Another cobalt complex with distinct reactivity and applications.
Cobalt(II) nitrate: Known for its use in different catalytic and industrial processes.
Uniqueness
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is unique due to its specific ligand environment and the resulting chemical properties
Properties
CAS No. |
30482-52-1 |
|---|---|
Molecular Formula |
C6H14Cl2CoN4-4 |
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt |
InChI |
InChI=1S/C6H14N4.2ClH.Co/c7-1-3-9-5-6-10-4-2-8;;;/h7-8H,1-6H2;2*1H;/q-4;;;+2/p-2 |
InChI Key |
BUCXGKSGWABQLN-UHFFFAOYSA-L |
Canonical SMILES |
C(C[N-]CC[N-]CC[NH-])[NH-].Cl[Co]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


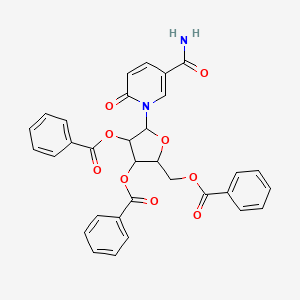
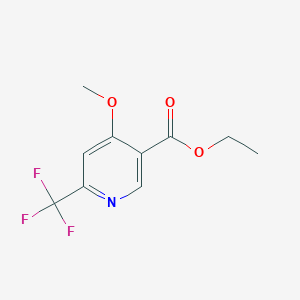
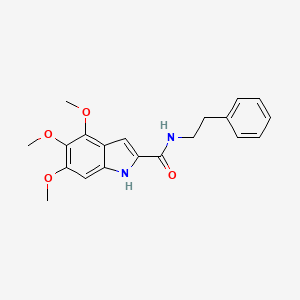
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
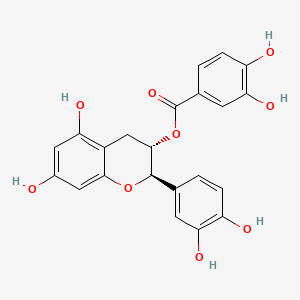
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)
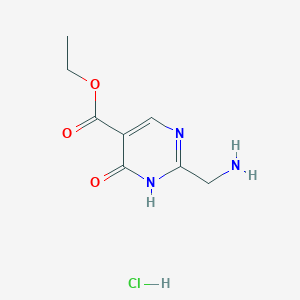
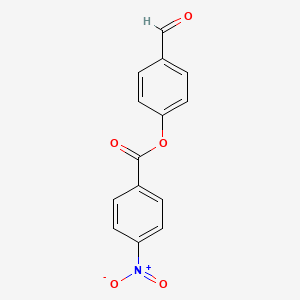
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
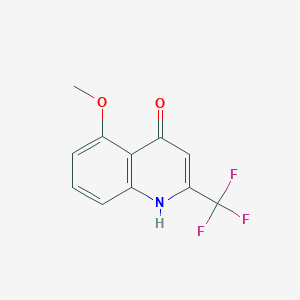
![2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt](/img/structure/B14162327.png)
![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone](/img/structure/B14162342.png)
